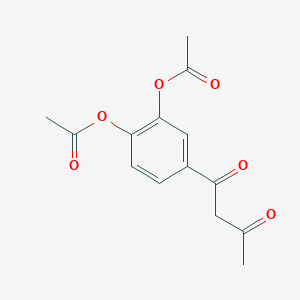

2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate

Description

Properties

IUPAC Name |

[2-acetyloxy-4-(3-oxobutanoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-8(15)6-12(18)11-4-5-13(19-9(2)16)14(7-11)20-10(3)17/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKMHCVHAFOURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Preparation

Selective Acetylation of Phenolic Hydroxyl Groups

Selective esterification of phenolic hydroxyl groups is a key step. Literature demonstrates the use of acetic anhydride or acetyl chloride in the presence of catalysts or bases to achieve selective acetylation.

- For example, phenol derivatives can be acetylated using acetic acid or acetic anhydride with pyridine or ionic liquid catalysts at controlled temperatures (120–130 °C) under reflux conditions for several hours to yield phenyl acetates with high purity and yields (up to 88%).

- The use of protecting groups such as t-butyldimethylsilyl chloride (TBSCl) can selectively protect one hydroxyl group, allowing selective esterification of other hydroxyls, followed by deprotection to yield the desired acetylated product.

Introduction of the 3-Oxobutanoyl Group

The keto substituent can be introduced via acetoacetate derivatives or related keto esters:

- Acetoacetate esters can be synthesized by refluxing alcohols with 2,2,6-trimethyl-1,3-dioxene-4-one in xylene at 140 °C, followed by purification.

- Diazo compounds derived from acetoacetates enable further functionalization steps. For instance, vinyl diazo esters are prepared via diazo transfer reactions using p-acetamidobenzenesulfonyl azide and triethylamine, followed by purification.

- Reduction of diazo keto esters with sodium borohydride (NaBH4) in methanol at 0 °C to room temperature affords hydroxy derivatives, which can be further converted to vinyl diazo esters by reaction with phosphorus oxychloride (POCl3) in dichloromethane (DCM).

Multi-step Synthesis Sequence

A typical synthetic route involves:

- Preparation of acetoacetate intermediate by refluxing appropriate alcohols with 2,2,6-trimethyl-1,3-dioxene-4-one.

- Diazo transfer reaction to form diazo keto esters.

- Reduction of diazo keto esters to hydroxy derivatives.

- Chlorination or activation of hydroxy derivatives using POCl3 to form vinyl diazo esters.

- Final acetylation steps to introduce acetyl groups on the phenolic hydroxyls selectively.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxobutanoyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

Biochemical Research Applications

-

Buffering Agent :

- 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate has been identified as a non-ionic organic buffering agent in cell culture systems, which helps maintain pH stability during biochemical experiments.

-

Enzyme Modulation :

- Studies indicate that this compound can interact with various biomolecules, modulating enzyme activity and influencing metabolic pathways. It has shown potential in inhibiting enzymes involved in inflammatory responses, suggesting applications in anti-inflammatory therapies.

-

Cancer Research :

- Preliminary research suggests that this compound may inhibit certain cancer cell lines, indicating its potential role in oncology as a therapeutic agent against specific types of cancer.

Pharmaceutical Applications

-

Anti-inflammatory Agent :

- The compound has been studied for its anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways at the molecular level. This opens avenues for developing new anti-inflammatory drugs.

-

Bioavailability Enhancer :

- The presence of the acetyloxy group may enhance the bioavailability of the compound, making it more effective in biological systems compared to other similar compounds lacking this functional group.

Case Studies and Research Findings

- A study conducted on the interactions of this compound with proteins involved in inflammation demonstrated its potential as both an inhibitor and an activator depending on the specific biological context. Further research is required to elucidate the exact mechanisms of action at the molecular level.

- In another investigation, the synthesis methods for this compound were optimized for yield and purity, confirming its viability for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate and structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences:

Functional Groups and Reactivity: The target compound’s 3-oxobutanoyl group introduces an ester-linked ketone, enhancing polarity compared to Cue-lure’s 3-oxobutyl ketone . Diacetamate replaces the ketone with an acetamide group, increasing hydrogen-bonding capacity and solubility in polar solvents .

Molecular Weight and Solubility :

- The target compound (MW 264.22) is heavier than Cue-lure (MW 206.24), likely reducing aqueous solubility. A related compound with a dithiolane substituent (MW 425.57) has a solubility of 0.049 g/L, suggesting hydrophobic tendencies for similar structures .

Applications :

- Cue-lure : Widely used in agriculture to attract Bactrocera spp. due to its volatility and ketone-driven olfactory activity .

- Cyclofenil : Demonstrates how bulky substituents (e.g., cyclohexylidene) can shift applications from agrochemical to therapeutic (hormonal regulation) .

Synthetic Complexity: Compounds like Dodecyl 4-(1,3-dioxobutyl)phenoxy acetate require multi-step synthesis, including esterification and alkylation, whereas the target compound may be synthesized via direct acylation .

Research Findings and Data Gaps

- Biological Activity : While Cue-lure’s insect attractant properties are well-documented , the target compound’s bioactivity remains unstudied in the provided evidence.

- Solubility and Stability: No direct solubility data exist for the target compound, but extrapolation from similar structures suggests moderate hydrophobicity. Stability studies are needed to assess hydrolysis of the 3-oxobutanoyl group.

- Thermodynamic Properties : Melting and boiling points are unavailable, limiting industrial applicability predictions.

Biological Activity

2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate, also known by its CAS number 941040-57-9, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features an acetyloxy group and a ketone moiety attached to a phenyl ring, which contributes to its reactivity and interaction with biological targets. Its structural formula can be represented as follows:

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially modulating their activity. For instance, studies have shown that it can inhibit certain metabolic enzymes, thereby altering biochemical pathways critical for cellular function.

Cellular Effects

The compound has been observed to influence cellular processes such as signaling pathways and gene expression. It may enhance or inhibit the activity of transcription factors, leading to changes in metabolic activities within cells.

Molecular Interactions

At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors. These interactions can result in either activation or inhibition of enzymatic activity. For example, it has been identified as a mixed-type inhibitor of certain enzymes involved in metabolic pathways .

Temporal and Dosage Effects

The biological effects of this compound can vary significantly based on dosage and exposure time. Lower concentrations may promote beneficial effects such as enhanced enzyme activity, while higher doses could lead to toxicity and disruption of normal cellular functions.

Case Studies

- Tyrosinase Inhibition : A study investigated the compound's ability to inhibit tyrosinase, an enzyme critical for melanin production. The results indicated that at specific concentrations, this compound exhibited significant inhibitory effects comparable to established inhibitors like kojic acid .

- Antioxidant Activity : The antioxidant potential was assessed using DPPH radical scavenging assays. The compound demonstrated moderate scavenging activity, suggesting its role in mitigating oxidative stress within cells .

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with key enzymes that regulate metabolic flux. Understanding these pathways is essential for elucidating its overall impact on cellular metabolism and potential therapeutic applications.

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transporters. This localization is crucial for its biological activity and efficacy as a therapeutic agent.

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step esterification and acylation reactions. For example, analogous compounds (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) are synthesized via Knoevenagel condensation using sodium ethoxide as a base, followed by hydrolysis . Yield optimization can employ Design of Experiments (DoE) to test variables (temperature, catalyst concentration, reaction time) systematically. Statistical methods like factorial designs minimize experimental runs while identifying critical parameters .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be systematically employed to characterize structural features of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify acetyloxy ( 2.1–2.3 ppm) and ketone ( 200–210 ppm) groups. Compare with PubChem data for analogous structures (e.g., 2-(4-acetyloxyphenyl)acetic acid) .

- FT-IR : Peaks at 1740–1760 cm confirm ester C=O stretching, while 1680–1700 cm indicates the 3-oxobutanoyl group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), fume hoods, and avoid direct exposure. Waste must be segregated and processed by certified biohazard disposal services to prevent environmental contamination .

Q. How can chromatographic methods (HPLC, GC-MS) be optimized for purity analysis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 min). For GC-MS, derivatize polar groups (e.g., silylation) to enhance volatility. Calibrate against reference standards from authoritative databases (e.g., PubChem) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT calculations, reaction path mapping) are effective in predicting reaction intermediates or transition states for its synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) model reaction pathways. ICReDD’s integrated computational-experimental workflows identify intermediates and optimize conditions (e.g., solvent polarity effects on acylation) . Reaction path search algorithms reduce trial-and-error experimentation by 30–50% .

Q. How do steric and electronic effects influence the reactivity of the 3-oxobutanoyl moiety in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing ketone group activates the carbonyl toward nucleophilic attack, but steric hindrance from adjacent acetyloxy groups may slow kinetics. Kinetic studies (e.g., variable-temperature NMR) quantify these effects. Computational electrostatic potential maps visualize charge distribution .

Q. How can contradictions in experimental data (e.g., conflicting spectroscopic assignments or unexpected byproduct formation) be methodologically resolved?

- Methodological Answer : Apply multi-technique validation: Cross-reference NMR/IR data with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For byproducts, use preparative HPLC to isolate unknowns and characterize via 2D-NMR (COSY, HSQC). Statistical outlier analysis in DoE identifies non-reproducible results .

Q. What advanced separation technologies (e.g., membrane filtration, crystallization engineering) improve purification efficiency?

- Methodological Answer : Membrane technologies (nanofiltration) separate byproducts based on molecular weight cut-offs (MWCO). Crystallization can be optimized using solvent-antisolvent mixtures (e.g., ethanol/water) with controlled cooling rates. Process simulation tools (Aspen Plus) model phase diagrams to predict yield .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and experimental reproducibility?

Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) or isotopic labeling studies on its metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.